molecular formula C6H6ClN3O3 B576321 Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate CAS No. 1503-04-4

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate

Cat. No.: B576321
CAS No.: 1503-04-4
M. Wt: 203.582
InChI Key: XGISSQPLCGFZQW-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate is a chemical compound with the molecular formula C6H6ClN3O3. It is a pyrazine derivative, characterized by the presence of amino, chloro, and hydroxyl groups attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with reagents that introduce the amino, chloro, and hydroxyl groups. One common method involves the chlorination of a pyrazine derivative followed by amination and hydroxylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: Similar structure but with an additional chloro group.

    Methyl 3-amino-6-chloropyrazine-2-carboxylate: Lacks the hydroxyl group.

    Methyl 3-amino-5-hydroxypyrazine-2-carboxylate: Lacks the chloro group.

Uniqueness

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate is unique due to the combination of amino, chloro, and hydroxyl groups on the pyrazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-5-chloro-6-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-13-6(12)2-4(8)10-5(11)3(7)9-2/h1H3,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGISSQPLCGFZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)C(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701581
Record name Methyl 3-amino-6-chloro-5-oxo-4,5-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503-04-4
Record name Methyl 3-amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1503-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-6-chloro-5-oxo-4,5-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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